molecular formula C8H14O2 B12926053 3-Butenyl butyrate CAS No. 21698-32-8

3-Butenyl butyrate

Cat. No.: B12926053
CAS No.: 21698-32-8
M. Wt: 142.20 g/mol
InChI Key: VDMZXZOJKWISSE-UHFFFAOYSA-N
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Description

3-Butenyl butyrate is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.19 g/mol . As an ester, it is part of a class of compounds frequently investigated for their applications in organic synthesis and as potential flavor and fragrance intermediates due to their volatile properties. Researchers value this compound for exploring structure-activity relationships in ester chemistry. Esters like butyrate derivatives can serve as precursors in synthesizing more complex molecules or can be studied for their physicochemical properties, such as solubility, volatility, and stability under various conditions . The core butyrate moiety is widely recognized in biochemical research for its significant biological roles when derived endogenously; butyrate is a short-chain fatty acid produced by microbial fermentation of dietary fibers in the colon and serves as a primary energy source for colonocytes . Furthermore, butyrate functions as a histone deacetylase (HDAC) inhibitor and activates specific G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, which are involved in immune modulation, inflammation control, and maintaining intestinal barrier function . While the specific biological mechanisms of this compound itself may not be fully characterized, its structure provides a valuable template for chemical and biochemical research. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21698-32-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

but-3-enyl butanoate

InChI

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,4-7H2,2H3

InChI Key

VDMZXZOJKWISSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCC=C

Origin of Product

United States

Synthetic Methodologies for 3 Butenyl Butyrate

Chemical Synthesis Pathways

Chemical synthesis provides robust and scalable methods for the production of 3-butenyl butyrate (B1204436). Traditional esterification techniques, as well as more advanced strategies for forming unsaturated systems, are applicable.

Direct Esterification and Transesterification Approaches for Butyrate Esters

Direct esterification, specifically the Fischer esterification, is a fundamental method for synthesizing esters. athabascau.ca This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. athabascau.canih.gov In the context of 3-butenyl butyrate, this would involve the reaction of butyric acid with 3-buten-1-ol (B139374) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction. athabascau.canih.gov

Table 1: Comparison of Esterification and Transesterification for Butyrate Synthesis

Feature Direct Esterification (Fischer) Transesterification
Reactants Carboxylic acid (Butyric acid) + Alcohol (3-Buten-1-ol) Ester (e.g., Methyl butyrate) + Alcohol (3-Buten-1-ol)
Catalyst Strong acid (e.g., H₂SO₄) Acid or base
Byproduct Water Alcohol (e.g., Methanol)
Reaction Conditions Typically requires heating Can often be performed under milder conditions

Transesterification is another widely used method that involves the reaction of an existing ester with an alcohol to form a new ester. nih.gov For the synthesis of this compound, a simple butyrate ester like methyl butyrate could be reacted with 3-buten-1-ol in the presence of an acid or base catalyst. nih.govwikipedia.orguliege.beresearchgate.net This method can be advantageous as it may proceed under milder conditions and can avoid the production of water, which can simplify purification.

Advanced Synthetic Strategies for Unsaturated Esters

More advanced synthetic methods can be employed to construct the unsaturated ester framework, offering greater control and versatility.

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. mnstate.edulibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com While not a direct method for ester synthesis from a carboxylic acid and alcohol, it can be used to create the unsaturated butenyl moiety which can then be incorporated. For instance, an appropriate phosphorus ylide could react with an aldehyde to form the butenyl group, which is then part of a molecule that can be subsequently esterified. organic-chemistry.org Stabilized ylides in Wittig reactions tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Olefin metathesis has emerged as a versatile method for the synthesis of unsaturated compounds. nih.gov This catalytic reaction involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. google.comresearchgate.net In principle, cross-metathesis between a simple butyrate ester containing a terminal alkene and another olefin could be envisioned to construct the this compound structure, although this is a more complex and specialized approach. rsc.orgrsc.org

Biocatalytic and Enzymatic Synthesis Investigations

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been extensively studied for the synthesis of various esters, including butyrates.

Lipase-Catalyzed Esterification (drawing from research on butyl butyrate)

Lipases are widely used for the synthesis of esters due to their ability to function in non-aqueous media, their broad substrate specificity, and their high catalytic activity under mild conditions. nih.govjmb.or.kr The enzymatic synthesis of butyl butyrate, a structurally similar saturated ester, has been extensively investigated and serves as a valuable model for the synthesis of this compound. dss.go.thresearchgate.netnih.gov

The reaction involves the direct esterification of butyric acid and an alcohol, in this case, 3-buten-1-ol, catalyzed by a lipase (B570770). Immobilized lipases, such as those from Candida antarctica and Mucor miehei, are often preferred as they can be easily recovered and reused. dss.go.th

Table 2: Key Parameters in Lipase-Catalyzed Butyl Butyrate Synthesis

Parameter Typical Conditions/Observations
Enzyme Source Candida antarctica Lipase B (Novozym 435), Mucor miehei Lipase
Reaction Medium Organic solvents (e.g., n-hexane) to minimize water activity
Temperature 30-50°C
Substrate Concentration Excess alcohol can inhibit the enzyme; optimal ratios need to be determined
Water Content Low water content is crucial to favor synthesis over hydrolysis

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme. nih.gov Substrate inhibition, particularly by the alcohol, can be a limiting factor, and optimizing the substrate molar ratio is critical for achieving high conversion rates. dss.go.th

Stereoselective Transformations Relevant to Butenyl and Butyrate Moieties (e.g., 2-hydroxy-3-butenyl butanoate)

The synthesis of chiral molecules containing both butenyl and butyrate functionalities, such as 2-hydroxy-3-butenyl butanoate, requires stereoselective methods. One relevant approach involves the synthesis of chiral γ-hydroxy-α,β-unsaturated esters. mdpi.org A strategy for this involves the enzymatic preparation of chiral cyanohydrins, which are then converted to O-protected chiral α-hydroxy aldehydes. mdpi.org These aldehydes can then undergo a Horner-Wittig reaction with a suitable phosphine (B1218219) oxide to generate the chiral γ-hydroxy-α,β-unsaturated ester with good yield and high enantiomeric purity. mdpi.org This methodology demonstrates the potential for combining enzymatic and chemical steps to achieve high levels of stereocontrol in the synthesis of complex unsaturated esters.

Occurrence and Biosynthetic Pathways of Analogous Compounds

Natural Occurrence of Structurally Related Butyrate (B1204436) Esters

A structurally similar compound, 3-methyl-2-butenyl (B1208987) butyrate, has been identified as a significant chemical signal in the communication of the bronze bug, Thaumastocoris peregrinus, an invasive pest of Eucalyptus forests. nih.govresearchgate.netpherobase.com Research has shown that males of this species emit large quantities of 3-methyl-2-butenyl butyrate, which functions as a male-produced aggregation pheromone. nih.govresearchgate.net This compound attracts other adult males and late-instar male nymphs, but not females, suggesting a role in male-male interactions and aggregation, possibly related to resource exploitation or reproductive strategies. researchgate.netnih.gov

The emission of 3-methyl-2-butenyl butyrate by virgin males follows a diel pattern, with significantly higher amounts released in the afternoon. nih.gov However, in the presence of females, this pattern is suppressed, and the compound is emitted more consistently throughout the day, pointing to a potential role in male-male competition. nih.gov The intra-gender attraction of both adult and nymphal males to this pheromone may facilitate the location of food sources or assist newly emerged males in finding mates. nih.gov

Plants produce a wide array of volatile organic compounds (VOCs), including various esters, that contribute to their aroma and play roles in defense and communication. mdpi.comscielo.org.pe These volatiles are synthesized through several metabolic pathways, including those for terpenoids, phenylpropanoids, and fatty acid derivatives. mdpi.comscielo.org.pe Esters, in particular, are significant contributors to the characteristic aroma of many fruits. researchgate.net

While 3-butenyl butyrate is not commonly reported, similar ester structures, such as prenyl esters (derived from prenol, or 3-methyl-2-buten-1-ol), are part of the complex volatile profiles of various plants. Terpenes and their derivatives, which include prenyl compounds, are a large and diverse class of plant secondary metabolites. oup.com The biosynthesis of these compounds involves the formation of C5 isoprene (B109036) units, which are then condensed to form larger prenyl diphosphates. oup.com These precursors are then converted into a vast array of volatile terpenes and related esters by terpene synthases. oup.com

The composition of these volatile profiles is influenced by genetic factors, the developmental stage of the plant, and environmental conditions. mdpi.comresearchgate.net For instance, in some berries, monoterpenes are the predominant class of volatiles, while in others, esters make up the major proportion of the aroma compounds. mdpi.com The specific blend of these volatile esters and other compounds creates the unique scent of each plant species and can attract pollinators or deter herbivores. mdpi.commdpi.com

Microbial and Enzymatic Biosynthesis of Butyrate and Derivatives

Butyrate is a short-chain fatty acid (SCFA) primarily produced in the mammalian gut through the microbial fermentation of dietary fibers. mdpi.commdpi.com This process is carried out by a specific consortium of anaerobic bacteria, predominantly belonging to the phylum Firmicutes, including species from the families Lachnospiraceae and Ruminococcaceae. mdpi.comtandfonline.com Key butyrate-producing species include Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia intestinalis. mdpi.com

The main metabolic pathways for butyrate synthesis in the gut from carbohydrates involve the conversion of pyruvate, derived from glycolysis, to acetyl-CoA. nih.gov Two molecules of acetyl-CoA are then condensed to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA. mdpi.com The final step, the conversion of butyryl-CoA to butyrate, can occur via two primary routes:

Butyrate kinase (buk) pathway: Butyryl-CoA is first converted to butyryl-phosphate and then to butyrate, with the generation of ATP. nih.govresearchgate.net

Butyryl-CoA:acetate (B1210297) CoA-transferase (but) pathway: This is the predominant pathway in the human colon. nih.gov It involves the transfer of a CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. researchgate.net

The microbial biosynthesis of esters, including those derived from butyrate, is an area of active research in metabolic engineering. Escherichia coli is a commonly used host organism for producing a variety of chemicals due to its well-understood genetics and metabolism. acs.org

To produce butyrate-derived esters in E. coli, several metabolic engineering strategies are employed. These include:

Introducing a heterologous pathway for butyryl-CoA synthesis. acs.org

Expressing an alcohol acetyltransferase (AAT) or a similar enzyme to catalyze the condensation of butyryl-CoA with an alcohol to form the desired ester. osti.govacs.org

Engineering the host's metabolism to increase the precursor supply (butyryl-CoA and the specific alcohol) and to minimize the formation of competing byproducts. acs.orgbiorxiv.org

For example, researchers have successfully engineered E. coli for the production of butyl butyrate and isobutyl butyrate. osti.govnih.gov This often involves compartmentalizing the biosynthetic pathway modules into different specialist cells in a co-culture system to optimize metabolic fluxes and improve product selectivity. biorxiv.orgnih.gov For instance, one engineered E. coli strain might be responsible for producing the alcohol component (e.g., isobutanol), while another strain produces butyryl-CoA and contains the AAT for the final esterification step. nih.gov These strategies have led to significant increases in the production titers and selectivity of the target esters. osti.gov

Advanced Analytical Characterization of 3 Butenyl Butyrate

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms and functional groups within 3-butenyl butyrate (B1204436).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-butenyl butyrate, ¹H and ¹³C NMR spectra provide definitive structural confirmation. While experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on its structure and data from analogous compounds like butyl butyrate. nih.govhmdb.cachegg.com

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the butyrate and butenyl moieties. The terminal vinyl protons (=CH₂) are expected in the δ 5.0-5.2 ppm range, while the internal vinyl proton (-CH=) would appear further downfield, around δ 5.7-5.9 ppm, as a multiplet due to coupling with adjacent protons. The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) would be found around δ 4.1-4.2 ppm. The remaining methylene (B1212753) and methyl groups of the butyrate chain would appear upfield (δ 0.9-2.4 ppm). nih.govchegg.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around δ 173-174 ppm. The carbons of the double bond (C=C) would be found in the δ 117-135 ppm region. The carbon attached to the ester oxygen (-O-C H₂-) is expected around δ 63-65 ppm, with the remaining aliphatic carbons appearing at higher field strengths (δ 13-37 ppm). nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment (Butyrate Moiety) Predicted ¹H Shift (ppm) Assignment (Butyrate Moiety) Predicted ¹³C Shift (ppm)
CH₃-CH₂-~0.96 (t)C H₃-CH₂-~13.7
CH₃-C H₂-CH₂-~1.67 (sextet)CH₃-C H₂-CH₂-~18.5
-C H₂-C=O~2.29 (t)-C H₂-C=O~36.2
-CH₂-C =O--CH₂-C =O~173.5
Assignment (Butenyl Moiety) Predicted ¹H Shift (ppm) Assignment (Butenyl Moiety) Predicted ¹³C Shift (ppm)
-O-CH₂-C H₂-~2.43 (q)-O-CH₂-C H₂-~33.5
-O-C H₂-CH₂-~4.15 (t)-O-C H₂-CH₂-~63.8
=CH-CH₂-~5.80 (m)=C H-CH₂-~134.5
=C H₂~5.10 (m)=C H₂~117.4

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and experimental conditions. 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be dominated by absorptions from the ester and alkene functional groups.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated ester. chemicalbook.comresearchgate.net Another key feature would be the C-O stretching vibrations of the ester group, appearing as two bands in the 1000-1300 cm⁻¹ region. nist.gov

The butenyl group would produce several distinct signals:

A moderate C=C stretching absorption around 1640-1650 cm⁻¹ .

Vinylic C-H stretching bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Out-of-plane (OOP) C-H bending vibrations for the terminal vinyl group (=CH₂) would result in strong bands around 910 cm⁻¹ and 990 cm⁻¹ . spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The chromophores in this compound are the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C).

Neither of these isolated chromophores absorbs strongly in the standard UV-Vis range (200-800 nm). The n→π* transition of the carbonyl group is weak (low molar absorptivity) and occurs around 205-215 nm. The π→π* transition of the isolated double bond also occurs at a wavelength below 200 nm. nist.govacs.org Consequently, UV-Vis spectroscopy is not a primary technique for the detailed structural characterization or routine quantification of simple aliphatic esters like this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of an ester is characterized by several distinct fragmentation pathways. Using the well-documented spectrum of butyl butyrate as an example, key fragmentation mechanisms can be identified. researchgate.netccsenet.orgaaup.edu

One of the most prominent fragmentation pathways for esters is the McLafferty rearrangement . This involves the transfer of a gamma-hydrogen from the alcohol or acid portion to the carbonyl oxygen, followed by the cleavage of a beta-bond. For butyl butyrate (MW 144), this rearrangement on the butyrate moiety leads to the loss of propene (42 Da) and the formation of a protonated butanoic acid radical cation at m/z 88 . A subsequent McLafferty rearrangement can occur on the butoxy group, leading to the loss of 1-butene (B85601) (56 Da) and the formation of a protonated butanoic acid ion at m/z 89 . miamioh.edu

Another significant fragmentation is alpha-cleavage , which occurs at the bond adjacent to the carbonyl group. Cleavage can result in the formation of the butyryl cation ([C₃H₇CO]⁺) at m/z 71 (base peak in many butyrate spectra) and the propyl radical, or the loss of the butoxy radical (-OC₄H₉) to form the same m/z 71 ion. massbank.eumassbank.eu Simple cleavage of the alkyl chain also occurs, producing fragments at m/z 43 ([C₃H₇]⁺) and m/z 57 ([C₄H₉]⁺). miamioh.edumassbank.eu

For this compound, similar fragmentation patterns are expected, but the presence of the double bond in the alcohol moiety introduces alternative pathways. The molecular ion would be at m/z 142. The butyryl cation at m/z 71 and the propyl cation at m/z 43 would still be prominent. The McLafferty rearrangement on the butyrate chain would produce an ion at m/z 86. The presence of the double bond allows for allylic cleavage, which could lead to the formation of a stable allyl cation fragment or influence other rearrangement pathways.

Interactive Data Table: Common Mass Fragments of Butyl Butyrate (EI-MS)

m/z Proposed Fragment Formation Mechanism Reference
144[C₈H₁₆O₂]⁺Molecular Ion (M⁺) miamioh.edu
89[C₄H₉O₂]⁺McLafferty + 1 (loss of C₄H₇) miamioh.edu
88[C₄H₈O₂]⁺McLafferty Rearrangement (loss of C₄H₈) miamioh.edumassbank.eu
71[C₄H₇O]⁺Alpha-cleavage (loss of -OC₄H₉) miamioh.edumassbank.eumassbank.eu
56[C₄H₈]⁺From McLafferty Rearrangement massbank.eu
43[C₃H₇]⁺Alkyl fragment from butyrate chain miamioh.edumassbank.eu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of a compound's elemental formula, which is a critical step in its unambiguous identification. mdpi.com

For this compound, the molecular formula is C₈H₁₄O₂. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the calculated monoisotopic mass is 142.09938 Da. An HRMS instrument can measure the m/z of the molecular ion with sufficient accuracy (typically <5 ppm error) to distinguish it from other ions that might have the same nominal mass but different elemental compositions (e.g., C₉H₁₈O, exact mass 142.13577 Da). researchgate.net

When coupled with techniques like liquid chromatography (LC) or gas chromatography (GC), HRMS (e.g., LC-TOF-MS or GC-Orbitrap MS) is a powerful tool for profiling complex mixtures and identifying unknown compounds like this compound in biological or food samples. frontiersin.org

Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)

Chromatography is essential for separating volatile compounds like this compound from complex matrices prior to their detection and quantification. Gas chromatography is the most common technique for this purpose, although liquid chromatography can also be employed.

Gas chromatography (GC) is ideally suited for the analysis of volatile and semi-volatile compounds such as esters. nih.gov Method development involves optimizing several key parameters to achieve good resolution, sensitivity, and run time.

Sample Introduction: For volatile esters in liquid samples (e.g., beverages, biological fluids), headspace (HS) and solid-phase microextraction (SPME) are the preferred sample preparation techniques. mdpi.comresearchgate.net HS-SPME involves exposing a coated fiber to the vapor phase above the sample, which concentrates the volatile analytes before they are thermally desorbed into the GC inlet. tandfonline.comunipa.it This minimizes matrix effects and enhances sensitivity. Direct liquid injection is also possible but may require a solvent extraction step. nih.gov

GC Column Selection: The choice of stationary phase is critical. For general-purpose analysis of volatile esters, a mid-polarity column (e.g., containing 5% phenyl-polysiloxane, like a DB-5 or HP-5ms) is often used. For better separation of more polar compounds or to resolve isomeric esters, a more polar column, such as one with a wax-based stationary phase (polyethylene glycol), may be necessary. chromforum.org

Temperature Program: A temperature gradient is typically used, starting at a low temperature (e.g., 40-60°C) to focus the analytes at the head of the column, followed by a ramp to a higher temperature (e.g., 250-300°C) to elute the compounds in order of their boiling points and polarities. tandfonline.com A well-designed temperature program ensures sharp peaks and efficient separation of multiple components within a reasonable analysis time.

While this compound itself is amenable to direct GC analysis, an alternative analytical strategy involves hydrolyzing the ester to its constituent alcohol (3-buten-1-ol) and carboxylic acid (butyric acid). The analysis of short-chain fatty acids (SCFAs) like butyric acid often requires derivatization to improve their chromatographic properties and detection sensitivity. mdpi.com Free SCFAs are polar and can exhibit poor peak shape (tailing) on common GC columns. Derivatization converts them into more volatile and less polar derivatives. nih.gov

Common derivatization strategies for SCFAs include:

Esterification: Reacting the SCFA with an alcohol (e.g., butanol, isobutanol) in the presence of an acid catalyst to form a less polar ester. Another common approach uses chloroformates, such as isobutyl chloroformate or propyl chloroformate. mdpi.com

Silylation: This is a widely used method where active hydrogens (like the one on the carboxylic acid) are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are highly effective and produce stable derivatives that are excellent for GC-MS analysis. mdpi.com

Amidation: Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) can be used to form amide derivatives of SCFAs, even in aqueous samples, which avoids the need for sample drying where volatile acids might be lost. glsciences.com

These derivatization techniques significantly enhance the volatility and thermal stability of the analytes, leading to improved peak shapes, better separation, and lower detection limits in GC-MS analysis. chromforum.orgnih.gov

Chemical Reactivity and Functionalization in Research

Reactions at the Ester Linkage (Hydrolysis, Transesterification)

The ester linkage (R-COO-R') is a cornerstone of organic chemistry, and its reactions, such as hydrolysis and transesterification, are well-documented. google.comumich.edunih.gov These reactions involve the nucleophilic substitution at the acyl carbon of the ester.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. nih.govccsenet.org This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : When heated with water in the presence of a strong acid catalyst (e.g., sulfuric acid), 3-butenyl butyrate (B1204436) is expected to undergo reversible hydrolysis to produce butyric acid and but-3-en-1-ol. nih.govccsenet.org The reaction equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydrolysis of an ester is an irreversible process that goes to completion. ccsenet.org The reaction yields an alcohol and the salt of the carboxylic acid. For 3-butenyl butyrate, saponification would produce but-3-en-1-ol and sodium butyrate. This process is fundamental in the production of soaps from fats and oils. ccsenet.org

Table 1: Hydrolysis Reactions of this compound
Reaction TypeReagentsProductsKey Characteristics
Acid-Catalyzed HydrolysisH₂O, H⁺ (catalyst)Butyric acid + But-3-en-1-olReversible; requires heat and excess water. nih.govccsenet.org
Base-Catalyzed Hydrolysis (Saponification)NaOH or KOH, H₂OSodium or Potassium Butyrate + But-3-en-1-olIrreversible; goes to completion. ccsenet.org

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. google.com This reaction is often catalyzed by an acid, a base, or an enzyme (such as a lipase). For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl butyrate and but-3-en-1-ol.

Enzymatic transesterification is particularly valuable for its high selectivity under mild conditions. Kinetic studies on analogous esters like ethyl butyrate show that these reactions can follow complex mechanisms, such as the Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate with one substrate before reacting with the second. nih.govebi.ac.uk Similar enzymatic approaches could be applied to this compound for the synthesis of other specialty esters. scielo.br

Transformations of the Butenyl Unsaturation (e.g., Hydrogenation, Halogenation, Epoxidation)

The terminal double bond in the but-3-en-1-yl moiety is susceptible to a variety of electrophilic addition and reduction reactions, allowing for selective modification of this part of the molecule.

Hydrogenation

Catalytic hydrogenation can be used to reduce the carbon-carbon double bond, the ester group, or both, depending on the catalyst and reaction conditions. nih.govthieme-connect.de

Selective Double Bond Hydrogenation : To selectively reduce the C=C double bond without affecting the ester group, a catalyst like Palladium on carbon (Pd/C) under mild hydrogen pressure and temperature would typically be used. This reaction would convert this compound into butyl butyrate, a saturated ester.

Ester Hydrogenation : More forcing conditions, such as high-pressure hydrogen gas and catalysts like copper chromite or specialized ruthenium complexes, are required to reduce the ester group to an alcohol. nih.govgoogle.comresearchgate.net This would transform this compound into butan-1-ol and but-3-en-1-ol.

Halogenation

The terminal alkene can readily undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The reaction of an alkene with bromine, for instance, typically proceeds through a cyclic bromonium ion intermediate, leading to the formation of a vicinal dibromide. For this compound, this would result in the formation of 3,4-dibromobutyl butyrate. The reaction of the closely related but-3-en-1-ol with bromonium nitrate (B79036) (generated from bromine and silver nitrate in pyridine) gives products from the addition of a bromo group and a nitrate group across the double bond. cdnsciencepub.com A similar outcome would be expected for this compound.

Epoxidation

The double bond can be converted into an epoxide, a three-membered cyclic ether. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comalkemix.eu The reaction is a syn-addition, where the oxygen atom is delivered to the same face of the double bond. masterorganicchemistry.com The epoxidation of this compound would yield 3,4-epoxybutyl butyrate (also known as oxiran-2-ylmethyl butyrate). This epoxide is a valuable synthetic intermediate because the strained ring can be opened by various nucleophiles to introduce further functionality. vulcanchem.com

Table 2: Reactions at the Butenyl Unsaturation of this compound
Reaction TypeTypical ReagentsExpected ProductFunctional Group Transformation
Hydrogenation (Selective)H₂, Pd/CButyl butyrateAlkene → Alkane
BrominationBr₂ in CCl₄3,4-Dibromobutyl butyrateAlkene → Vicinal Dibromide
Epoxidationm-CPBA3,4-Epoxybutyl butyrateAlkene → Epoxide

Derivatization for Synthetic Intermediates and Probes

The presence of two distinct functional groups allows this compound to serve as a precursor for a variety of more complex molecules. The double bond and the ester can be manipulated sequentially or in a single pot to create bifunctional or polyfunctional compounds.

For instance, hydrolysis of the ester followed by protection of the resulting alcohol would allow for extensive modification of the butenyl group. Conversely, transformation of the double bond (e.g., to an epoxide or diol) creates a new intermediate, 3,4-epoxybutyl butyrate or 3,4-dihydroxybutyl butyrate, which retains the ester functionality for subsequent reactions like transesterification or reduction. nih.gov The epoxide derivative, in particular, can be opened with various nucleophiles (e.g., azides, amines, thiols) to generate a wide array of functionalized butyrate esters. A patent describes the ring-opening of the analogous ethyl 3,4-epoxybutyrate with a cyanide reagent to form an important atorvastatin (B1662188) intermediate. google.com

While the butenyl group is a common feature in molecules used as chemical probes, specific research detailing the derivatization of this compound itself for the development of targeted synthetic intermediates or chemical probes is not widely documented in prominent literature. However, its structure represents a versatile scaffold. For example, the butenyl group is found in potassium (3-butenyl)trifluoroborate, a reagent used in various palladium-catalyzed cross-coupling reactions and other transformations to build complex molecular architectures. sigmaaldrich.com This suggests the potential for converting this compound into similar synthetically useful building blocks.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the molecular properties of organic compounds like 3-butenyl butyrate (B1204436). These calculations provide detailed information about the electronic structure, geometry, and vibrational frequencies of a molecule in its ground state.

For esters, the choice of the computational method and basis set is crucial for obtaining accurate predictions. Studies on similar esters, such as ethyl butyrate, have benchmarked various quantum chemical methods to determine the most reliable approaches for predicting conformational energies and structures. researchgate.net For 3-butenyl butyrate, a similar approach would involve optimizing the molecular geometry using a functional like B3LYP or ωB97X-D, combined with a basis set such as 6-311+G(d,p) to adequately account for electron correlation and polarization. conicet.gov.arresearchgate.net

Such calculations can yield a wealth of information about this compound's fundamental properties. Key molecular properties that can be determined include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

Electronic Properties: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions. For this compound, the carbonyl oxygen would be a region of high negative potential, while the hydrogen atoms would be regions of positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. In unsaturated esters, the π-system of the double bond significantly influences the energy and localization of these orbitals. sciforum.net

Global Reactivity Descriptors: From the energies of the FMOs, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of calculated molecular properties for this compound, based on typical values for similar esters, is presented below.

Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueComputational Method
Dipole Moment~1.8 - 2.2 DDFT/B3LYP/6-311+G(d,p)
HOMO Energy~ -9.5 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy~ 0.5 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap~ 10.0 eVDFT/B3LYP/6-311+G(d,p)

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds, leading to a large number of possible conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time. mdpi.com By simulating the atomic motions of the molecule, MD can provide insights into the preferred shapes and the dynamics of conformational changes. acs.orgresearchgate.net

An MD simulation of this compound would typically involve the following steps:

Force Field Selection: A suitable force field, such as CHARMM or AMBER, would be chosen to describe the potential energy of the system.

System Setup: A single molecule of this compound would be placed in a simulation box, often with a solvent to mimic experimental conditions.

Simulation: The system is simulated for a period of nanoseconds, with the positions and velocities of all atoms being updated at each time step according to the laws of classical mechanics.

Analysis: The resulting trajectory is analyzed to identify the most populated conformations, the energy barriers between them, and the timescales of conformational transitions.

From such simulations, one could generate a Ramachandran-like plot for the key dihedral angles to visualize the low-energy conformational states. It is expected that the extended, linear-like conformations would be among the most stable due to minimized steric hindrance. The flexibility of the butyl and butenyl chains will lead to a range of folded and bent conformations as well. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedExpected Low-Energy Conformations
τ1C-C-C-O (butyrate)trans (~180°), gauche (+/- 60°)
τ2C-C-O-C (ester)trans (~180°)
τ3C-O-C-C (butenyl)trans (~180°), gauche (+/- 60°)
τ4O-C-C=C (butenyl)trans (~180°), gauche (+/- 120°)

Reaction Mechanism Predictions and Energetics

Computational chemistry can be used to predict the most likely reaction pathways for the synthesis of this compound and to calculate the associated energy changes. catalysis.blogacs.org A common method for synthesizing esters is the Fischer esterification of a carboxylic acid (butyric acid) with an alcohol (3-buten-1-ol), often catalyzed by an acid. Alternatively, enzyme-catalyzed esterification, for instance using a lipase (B570770), is a widely used green chemistry approach. nih.gov

Theoretical studies on the esterification of other alcohols and carboxylic acids have shown that the reaction can proceed through different mechanisms depending on the conditions. conicet.gov.arukzn.ac.za For the acid-catalyzed reaction, a common mechanism involves the protonation of the carbonyl oxygen of butyric acid, followed by nucleophilic attack by the hydroxyl group of 3-buten-1-ol (B139374). The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers and elimination of a water molecule yield the final ester product.

Quantum chemical calculations can be used to map out the potential energy surface for this reaction. This involves locating the structures of the reactants, intermediates, transition states, and products, and calculating their relative energies. acs.org The activation energy (the energy barrier of the rate-determining step) can then be determined, which is crucial for understanding the reaction kinetics. For the esterification of citric acid, for example, the dehydration step was found to have a much higher energy barrier than the subsequent ring-opening reaction. researchgate.net

In the context of lipase-catalyzed synthesis, computational models can help to understand the enzyme-substrate interactions. The reaction often follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. rsc.orgacs.org

Table 3: Hypothetical Energetics for the Acid-Catalyzed Esterification of Butyric Acid and 3-Buten-1-ol

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
1Protonation of Butyric AcidLow barrier
2Nucleophilic Attack by 3-Buten-1-ol~15-20 (Rate-determining)
3Proton TransferLow barrier
4Elimination of WaterLow barrier

Structure-Property Relationship Modeling for Butyrate Esters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. researchgate.net These models are widely used in chemistry and drug discovery to predict the properties of new compounds without the need for extensive experimental testing.

For butyrate esters and other aliphatic esters, QSPR models have been developed to predict a variety of properties, including:

Boiling Point: Studies have shown that the boiling points of aliphatic esters can be accurately predicted using topological descriptors that encode information about molecular size, branching, and polarity. scispace.comresearchgate.net

Flavor Thresholds: The flavor and aroma of esters are of great interest in the food and fragrance industries. QSAR models have been developed to predict the flavor thresholds of esters in beer, for example, based on a set of calculated molecular descriptors. capes.gov.brnih.gov These models have shown strong nonlinear relationships between the flavor threshold and descriptors related to molecular size and shape.

Release from Food Matrices: The release of flavor compounds from food matrices is a complex process that depends on the properties of both the flavor molecule and the matrix. QSPR models have been used to study the release of esters from β-glucan matrices, revealing that molecular weight and hydrophobicity are key factors. acs.orgresearchgate.net

To build a QSPR model for a property of butyrate esters, a dataset of esters with known property values is required. For each ester, a large number of molecular descriptors are calculated using specialized software. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to develop a mathematical equation that relates a subset of these descriptors to the property of interest.

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Models for Esters

Descriptor TypeExample DescriptorProperty Influenced
ConstitutionalMolecular WeightBoiling Point, Flavor Release
TopologicalWiener Index (path number)Boiling Point
GeometricMolecular Surface AreaSolubility, Flavor Threshold
ElectronicDipole MomentPolarity, Intermolecular Interactions

These models not only allow for the prediction of properties but also provide insights into the molecular features that are most important for a given property. For butyrate esters, it is likely that descriptors related to the length of the alkyl chain, the presence of unsaturation, and the polarity of the ester group would be significant predictors in QSPR and QSAR models.

Biochemical and Molecular Mechanistic Investigations Indirectly from General Butyrate Research

Enzymatic Interactions with Esterases (e.g., Lipases in in vitro studies)

3-Butenyl butyrate (B1204436), as a butyrate ester, is expected to be a substrate for various esterases, such as lipases and carboxylesterases, which catalyze its hydrolysis. In vitro studies on other butyrate esters have demonstrated that lipases are effective catalysts for both their synthesis and breakdown. nih.govnih.govlongdom.org For instance, lipases from Candida antarctica, Candida rugosa, and porcine pancreas are commonly used in the enzymatic synthesis of flavor esters like ethyl butyrate and isoamyl butyrate. nih.govnih.govlongdom.org These reactions are often reversible, and the enzymes can facilitate transesterification, esterification, and hydrolysis depending on the reaction conditions. nih.gov

The enzymatic process, often following a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate. nih.govresearchgate.net In the case of hydrolysis, a water molecule would attack this complex, releasing butyric acid and the corresponding alcohol. It is plausible that 3-butenyl butyrate would undergo similar enzymatic hydrolysis, yielding butyric acid and 3-buten-1-ol (B139374). The efficiency of this reaction would likely depend on the specific enzyme and substrate concentration. Some studies have noted that high concentrations of butyric acid can lead to competitive enzyme inhibition. nih.govresearchgate.net

Table 1: Examples of Lipase-Catalyzed Reactions Involving Butyrate Esters
Enzyme SourceSubstratesReaction TypeProduct
Candida antarctica (Lipase A and B)Butyric acid, EthanolEsterificationEthyl butyrate
Candida rugosaEthyl caprate, Butyric acidTransesterificationEthyl butyrate
Porcine PancreasButyric acid, Various alcohols (C4-C11)EsterificationAliphatic butyrate esters
Immobilized Lipase (B570770)Butyric acid, Isoamyl alcoholEsterificationIsoamyl butyrate

Potential as a Substrate or Product in Metabolic Pathways (drawing parallels from general butyrate metabolism)

Once hydrolyzed, the released butyrate from this compound would enter the well-established butanoate metabolic pathway. ontosight.ai Butyrate is a crucial short-chain fatty acid (SCFA) and a primary energy source for colonocytes, the epithelial cells of the colon. wikipedia.orgclevelandclinic.org It is estimated to supply about 70% of their energy needs. wikipedia.orgclevelandclinic.org

The metabolic fate of butyrate begins with its transport into the cell, followed by activation to its coenzyme A (CoA) derivative, butyryl-CoA. ontosight.ai This activated form then undergoes β-oxidation within the mitochondria to produce acetyl-CoA. nih.gov Acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP, which fuels cellular activities. ontosight.ainih.gov A portion of the butyrate that is not utilized by colonocytes can enter the portal circulation and be metabolized by the liver, where it can be converted into ketone bodies or used in the synthesis of fatty acids and cholesterol. nih.govmdpi.comcambridge.org

The production of butyrate in the human body is primarily the result of anaerobic fermentation of dietary fibers by gut microbiota. clevelandclinic.orggenefitletics.com There are four main known bacterial pathways for butyrate synthesis: the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. researchgate.net These pathways converge with the formation of crotonyl-CoA, which is then converted to butyryl-CoA, the direct precursor of butyrate. researchgate.net

Table 2: Key Steps in the Mitochondrial Metabolism of Butyrate
StepDescriptionKey Enzyme(s)Product
ActivationButyrate is converted to its CoA ester.Butyryl-CoA synthetaseButanoyl-CoA (Butyryl-CoA)
DehydrogenationButanoyl-CoA is oxidized to crotonyl-CoA.Butyryl-CoA dehydrogenaseCrotonyl-CoA
HydrationCrotonyl-CoA is converted to beta-hydroxybutyryl-CoA.Crotonase (Enoyl-CoA hydratase)Beta-hydroxybutyryl-CoA
DehydrogenationBeta-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA.Beta-hydroxybutyryl-CoA dehydrogenaseAcetoacetyl-CoA
ThiolysisAcetoacetyl-CoA is cleaved to form two molecules of acetyl-CoA.Beta-ketothiolaseAcetyl-CoA

Interactions with Biological Receptors (General Butyrate Receptors, e.g., GPR41, GPR43, GPR109A)

Butyrate, the active component released from this compound, functions as a signaling molecule by interacting with several G protein-coupled receptors (GPCRs). nih.gov The most well-characterized of these are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). wikipedia.orgnih.gov These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue, and they play roles in regulating metabolism, inflammation, and immune responses. nih.govoup.com

Table 3: Key G Protein-Coupled Receptors for Butyrate
ReceptorAlternate NamePrimary LigandsGeneral Function/Role
GPR41FFAR3Short-chain fatty acids (Propionate, Butyrate)Energy homeostasis, Regulation of gut hormones
GPR43FFAR2Short-chain fatty acids (Acetate, Propionate, Butyrate)Modulation of inflammation, Immune response
GPR109AHCAR2Niacin, Butyrate, β-hydroxybutyrateAnti-inflammatory effects, Tumor suppression in the colon

Epigenetic Regulation Research (referencing Histone Deacetylase (HDAC) Inhibition by Butyrate)

One of the most extensively studied molecular mechanisms of butyrate is its role in epigenetic regulation as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.netnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to more condensed chromatin and generally, transcriptional repression. plos.org By inhibiting the activity of class I and II HDACs, butyrate promotes a state of histone hyperacetylation. wikipedia.orgpnas.org This "opening" of the chromatin structure allows transcription factors to access DNA more readily, thereby altering gene expression. nih.govresearchgate.net

This epigenetic modification affects the expression of a small but significant subset of genes, estimated to be around 2% of mammalian genes. nih.gov The consequences of HDAC inhibition by butyrate are profound and include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govresearchgate.net For example, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of cell cycle inhibitors like p21. nih.govresearchgate.net This mechanism is central to many of the observed anti-inflammatory and anti-cancer properties of butyrate. nih.govresearchgate.netnih.gov While butyrate is widely referred to as an HDAC inhibitor, some research has proposed an alternative model where it may act as a product inhibitor of the deacetylation reaction. rsc.orgrsc.org

Table 4: Histone Deacetylases (HDACs) Inhibited by Butyrate
HDAC ClassSpecific HDACs InhibitedGeneral LocationKey Functions
Class IHDAC1, HDAC2, HDAC3, HDAC8Primarily nucleusTranscriptional regulation, Cell proliferation
Class IIaHDAC4, HDAC5, HDAC7, HDAC9Shuttle between nucleus and cytoplasmCell differentiation, Development
Class IIbHDAC6, HDAC10Primarily cytoplasmProtein stability, Cell motility

Applications in Chemical and Biochemical Research Excluding Prohibited Areas

Building Block in Complex Organic Synthesis

Organic building blocks are fundamental molecules that serve as starting materials for the construction of more complex chemical structures. jetro.go.jp These molecules contain specific functional groups that allow for their incorporation into larger scaffolds through various chemical reactions. jetro.go.jp 3-Butenyl butyrate (B1204436) possesses two key reactive sites: the ester linkage and the terminal double bond.

The terminal alkene is particularly valuable, as it can participate in a wide array of synthetic transformations. These include, but are not limited to:

Metathesis reactions: Cross-metathesis or ring-closing metathesis could be employed to form new carbon-carbon bonds, elongating the carbon chain or forming cyclic structures.

Hydrofunctionalization reactions: The alkene can undergo hydroboration-oxidation to yield a terminal alcohol, hydroformylation to introduce an aldehyde, or other additions across the double bond to introduce new functionalities.

Polymerization: The vinyl group allows the molecule to act as a monomer in addition polymerization reactions, potentially leading to polymers with ester side chains.

While these reactions are standard for terminal alkenes, specific examples detailing the use of 3-butenyl butyrate as a precursor in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in reviewed literature. Its potential remains largely theoretical based on the known reactivity of its functional groups.

Model Compound for Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies are crucial for understanding how a molecule's architecture influences its chemical behavior. Such studies often use simple molecules with well-defined features as models to investigate reaction mechanisms and kinetics.

This compound is, in principle, a suitable candidate for such studies due to its clear structure. It allows for the investigation of how the electronic and steric properties of the butanoate ester group might influence the reactivity of the terminal double bond, and vice-versa. For instance, researchers could compare the reaction rates of the alkene in this compound to simpler alkenes like 1-hexene (B165129) to quantify the electronic effect of the ester moiety located four carbons away. Similarly, the stability and hydrolysis rate of the ester could be compared to its saturated analog, butyl butyrate, to study the influence of the distal double bond.

Despite this potential, there is a lack of specific research in which this compound has been explicitly used as a model compound to systematically probe these structure-reactivity correlations.

Investigation of Flavor and Aroma Chemistry (as a general class of esters)

Esters as a chemical class are widely recognized for their significant contributions to the natural aromas and flavors of fruits and other foods. vasep.com.vn These compounds are often volatile and possess characteristic fruity or sweet scents. vasep.com.vnscribd.com The specific aroma is determined by the structures of both the parent carboxylic acid and the alcohol from which the ester is derived.

While direct sensory analysis data for pure this compound is not widely published, its role in flavor and aroma chemistry can be inferred from studies on structurally similar compounds. For example, its isomer, 2-methylallyl butyrate (also known as 2-methyl-2-propenyl butyrate), is officially listed as a designated food flavoring agent in Japan. researchgate.netsfu.ca Furthermore, the saturated analog, butyl butyrate, is well-known for its sweet, fruity aroma, often described as being pineapple-like. scribd.com

Compound Data Tables

Chemical Identifiers for this compound

Identifier TypeValue
IUPAC Name but-3-en-1-yl butanoate
CAS Number 21698-32-8
Molecular Formula C₈H₁₄O₂
InChI Key VDMZXZOJKWISSE-UHFFFAOYSA-N

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 142.20 g/mol Calculated
Exact Mass 142.09938 g/mol SpectraBase
Boiling Point Not available
Density Not available

Spectroscopic Data for this compound

Spectrum TypeData Highlights
¹H NMR Specific experimental data for this compound is not readily available in the surveyed literature.
¹³C NMR Specific experimental data for this compound is not readily available in the surveyed literature.
Mass Spectrometry (MS) Identified as a component in the methanolic extract of Red Vitis Vinifera pulp by GC-MS analysis. sfu.ca
Infrared (IR) Spectroscopy A computed vapor phase IR spectrum is available in spectral databases.

Future Directions and Unanswered Research Questions

Comprehensive Biological Activity Profiling of 3-Butenyl Butyrate (B1204436)

A significant void exists in the scientific literature regarding the specific biological activities of 3-butenyl butyrate. While its presence has been noted in analyses of volatile compounds, a detailed profile of its interactions with biological systems is conspicuously absent. sfu.ca Future research must move beyond simple identification to a comprehensive screening of its biological effects.

An essential first step is to investigate its potential role as a semiochemical, such as a pheromone. Analogous but structurally distinct compounds, like 3-methyl-2-butenyl (B1208987) butyrate, have been identified as male aggregation pheromones in insects. A critical unanswered question is whether this compound exhibits similar signaling functions in any species. This would involve collection of volatiles from relevant organisms, chemical analysis, and electrophysiological and behavioral bioassays to confirm activity.

Furthermore, the broader bioactivity spectrum, including potential antimicrobial or immunomodulatory effects, remains unexplored. The well-documented activities of butyrate as a short-chain fatty acid (SCFA) cannot be directly extrapolated to its ester form. inchem.org Systematic screening using a panel of microbial and cellular assays is required to determine if this compound possesses intrinsic activity or if it acts as a pro-drug, releasing butyrate and 3-buten-1-ol (B139374) upon hydrolysis. Establishing a baseline biological profile is a fundamental prerequisite for any further toxicological or pharmacological investigation.

Development of Targeted and Sustainable Synthesis Methods

The development of efficient and environmentally benign synthesis methods for this compound is a key objective for future research. While traditional esterification methods exist, modern chemical synthesis prioritizes sustainability, high atom economy, and the use of renewable resources. Research into the synthesis of other unsaturated esters provides a clear roadmap for developing targeted methods for this compound. rsc.orgscispace.combenthamscience.comacs.org

Future synthetic strategies should focus on green chemistry principles. This includes the use of enzymatic catalysts, such as lipases, which can operate under mild conditions and offer high selectivity, thus reducing by-product formation. Another promising avenue is the application of phase-transfer catalysis in aqueous media, which avoids the use of volatile and often toxic organic solvents. scispace.com Research should aim to optimize reaction conditions for the esterification of 3-buten-1-ol with a butyrate source (e.g., butyric acid, butyryl-CoA) using these sustainable catalysts.

Moreover, exploring novel catalytic systems, such as polymer-grafted quaternary ammonium (B1175870) salts or dual-engine catalysts, could lead to highly efficient and recyclable processes. rsc.orgscispace.com The transformation of molecules derived from vegetable oils and other renewable feedstocks into chemical building blocks is a major goal of sustainable chemistry, and future work should investigate pathways to produce this compound precursors from such bio-based sources. anr.fr

Table 1: Potential Sustainable Synthesis Strategies for Unsaturated Esters Applicable to this compound

Synthesis StrategyCatalyst/MethodAdvantagesResearch Focus for this compound
Biocatalysis Immobilized LipasesMild reaction conditions, high selectivity, reduced by-products. researchgate.netScreening for optimal lipase (B570770) and reaction medium for esterifying 3-buten-1-ol with butyric acid.
Phase-Transfer Catalysis Polymer-grafted quaternary ammonium saltsUse of water as a solvent, catalyst recyclability, high yields. scispace.comOptimization of the condensation reaction between a butyrate salt and a 3-butenyl halide.
Catalyst-Free Sonication Ultrasound assistanceAvoids catalyst use, green process, high atom economy. benthamscience.comInvestigating the feasibility of ultrasound-mediated direct esterification in an aqueous medium.
Oxidative Esterification Ionic LiquidsUse of renewable aldehydes and cellulose (B213188), excellent atom economy, metal-free. acs.orgExploring the direct synthesis from a corresponding aldehyde in an ionic liquid that acts as both solvent and catalyst.

Elucidation of Metabolic Fates and Pathways Specific to Unsaturated Butyrate Esters

The metabolic fate of this compound in biological systems is not specifically documented. Based on the general metabolism of esters, it is hypothesized that the primary metabolic step is enzymatic hydrolysis, cleaving the ester bond to yield butyric acid and 3-buten-1-ol. inchem.orgacsgcipr.org While the subsequent metabolic pathways of butyrate are well-characterized, the fate of the unsaturated alcohol, 3-buten-1-ol, is a significant unanswered question.

Butyric acid, as a short-chain fatty acid, is readily metabolized by many tissues. It can be activated to butyryl-CoA and enter the β-oxidation pathway to produce acetyl-CoA, which is then utilized in the citric acid cycle for energy production. nih.gov

The metabolic pathway for 3-buten-1-ol is less predictable. Research is needed to determine how the double bond influences its metabolism compared to its saturated analogue, 1-butanol. Potential pathways that require investigation include:

Oxidation: Alcohol and aldehyde dehydrogenases could oxidize 3-buten-1-ol to 3-butenal (B104185) and subsequently to 3-butenoic acid. The fate of this unsaturated acid would then need to be determined.

Saturation: The double bond could be reduced by an oxidoreductase, forming 1-butanol, which would then be metabolized via known pathways.

Conjugation: The alcohol could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Future research using techniques like isotope labeling (e.g., with ¹³C or ¹⁴C) would be invaluable for tracing the metabolic journey of both the butyrate and the butenyl moieties of the parent ester through various tissues and identifying the final metabolic products.

Integration of Omics Data for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of this compound, future research must integrate multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics). Currently, no such data exists for this specific compound. However, omics studies on related lipids and fatty acids demonstrate the power of this approach to uncover complex biological interactions. u-tokyo.ac.jpmdpi.commdpi.com

A key research direction would be to expose model organisms or cell cultures to this compound and perform differential omics analysis against a control group.

Transcriptomics (RNA-seq) would reveal which genes are up- or down-regulated in response to exposure, pointing to the cellular pathways being affected. For instance, changes in the expression of genes involved in fatty acid metabolism, inflammatory responses, or oxidative stress would provide crucial clues.

Proteomics would identify changes in protein expression, confirming the findings of transcriptomics and revealing post-translational modifications that regulate cellular processes.

Metabolomics is crucial for identifying the metabolic products of this compound and mapping its downstream effects on the cellular metabolome. researchgate.netresearchgate.net This would confirm the metabolic pathways hypothesized in the previous section and could uncover unexpected biochemical transformations.

By integrating these datasets, researchers can construct a systems-level model of how cells respond to this compound. This approach could elucidate its mechanism of action, identify potential biomarkers of exposure, and reveal previously unknown biological functions, moving far beyond a single-endpoint analysis.

Exploration of Environmental Transformations and Biodegradation

The environmental fate of this compound is another area requiring substantial investigation. When released into the environment, organic compounds are subject to both abiotic and biotic transformation processes. For an ester like this compound, the most probable initial transformation is hydrolysis to 3-buten-1-ol and butyric acid. oup.com The rate of this hydrolysis can be influenced by environmental factors such as pH, temperature, and microbial activity.

A critical unanswered question is the rate and extent of its biodegradation. While many simple esters are considered biodegradable, the presence of the double bond in the butenyl group may affect its susceptibility to microbial enzymes. Future research should involve standardized biodegradation tests (e.g., OECD Test Guidelines) using inocula from relevant environmental compartments like soil and water to determine its persistence. industrialchemicals.gov.au

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Butenyl butyrate in laboratory settings?

  • Methodological Guidance :

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Ensure adequate ventilation to avoid inhalation exposure; spills should be absorbed with inert materials like dry sand or vermiculite .
  • In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

Q. Which analytical techniques are suitable for quantifying this compound in biological systems?

  • Methodological Guidance :

  • Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-TOF-MS) enables real-time detection of volatile esters like ethyl butyrate at integration times as low as 0.125 seconds for high temporal resolution .
  • Gas chromatography-mass spectrometry (GC-MS) is recommended for non-volatile derivatives after derivatization.

Q. How do butyrate derivatives enhance nutrient absorption in the gastrointestinal tract?

  • Methodological Guidance :

  • In broiler studies, butyrate upregulated 230 genes in the duodenum, including those involved in nutrient shuttling (e.g., glucose transporters) and oxygen metabolism, improving feed efficiency .
  • Experimental designs should include gene microarrays to track pathway activation (e.g., PPAR-γ signaling) .

Advanced Research Questions

Q. How can experimental models address variable butyrate release kinetics in different gut segments?

  • Methodological Guidance :

  • Use protected (fat-coated) vs. uncoated formulations in factorial designs to study hindgut-specific effects. For example, in broilers, coated butyrate increased cecal concentrations by 40%, reducing Salmonella colonization .
  • Segment-specific sampling (e.g., duodenum vs. cecum) with HPLC analysis is critical to assess localized impacts .

Q. What mechanisms underlie the dual role of butyrate in cancer progression?

  • Methodological Guidance :

  • Dose-dependent effects: Low-dose butyrate (0.5 mM) activated estrogen receptor-α (ERα) in MCF-7 breast cancer cells, promoting migration, while higher doses (5 mM) induced apoptosis .
  • Use transcriptomic profiling to identify conflicting pathways (e.g., ERα activation vs. HDAC inhibition) .
  • Tributyrin prodrugs improve bioavailability, overcoming rapid hepatic elimination observed in cancer trials .

Q. How do genotype variations influence therapeutic responses to butyrate in metabolic disorders?

  • Methodological Guidance :

  • In congenital chloride diarrhea (CLD), patients with SLC26A3 frameshift mutations showed variable responses to butyrate. Genotype-stratified clinical trials are recommended to assess DRA/PAT-1 transporter regulation .
  • Combine RNA sequencing and fecal microbiota analysis to differentiate host genetic vs. microbiome-mediated effects .

Q. What experimental models best replicate butyrate’s systemic anti-inflammatory effects?

  • Methodological Guidance :

  • Intraperitoneal administration in acetic acid-induced colitis models (rats) showed systemic butyrate reduced oxidative stress by 60% compared to topical application .
  • For liver diseases, use high-fat diet-induced NAFLD models (mice) to study butyrate’s suppression of hepatic macrophage inflammation (e.g., IL-6 reduction by 35%) .

Contradictory Data Analysis

Q. Why do butyrate-producing bacteria exhibit opposing metabolic effects?

  • Key Findings :

  • Coprococcus (butyrate producer) correlated with improved insulin sensitivity, while Flavonifractor (also butyrogenic) linked to insulin resistance in humans. This paradox may stem from strain-specific metabolites (e.g., secondary bile acids) .
  • Metagenomic shotgun sequencing and metabolomics (e.g., LC-MS) are required to dissect strain-level functional differences .

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